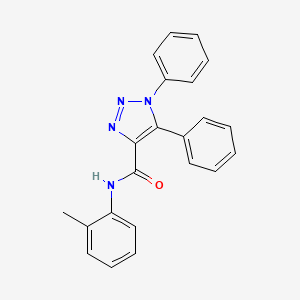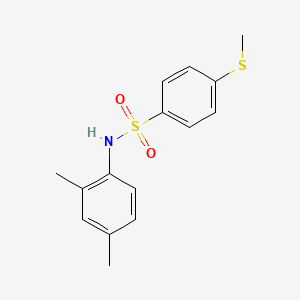![molecular formula C16H19ClN2O B5783208 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5783208.png)
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine, also known as CPP or CPPene, is a compound that has been studied for its potential use in scientific research. CPPene is a selective inhibitor of the enzyme protein kinase C (PKC), which plays a role in many cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene selectively inhibits PKC, which is involved in many cellular processes, including cell growth, differentiation, and apoptosis. PKC is activated by various signals, including growth factors and hormones, and plays a role in the regulation of cell proliferation and survival. By inhibiting PKC, 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene can disrupt these processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene has been shown to have a number of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene has several advantages for lab experiments, including its selectivity for PKC and its ability to inhibit cancer cell growth. However, 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene can be difficult to synthesize and purify, and its effects on normal cells and tissues are not well understood.
Direcciones Futuras
There are several future directions for research on 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene. One area of focus is the development of more efficient synthesis methods for 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene, which could increase its availability for research. Another area of focus is the study of 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene's effects on normal cells and tissues, which could help to better understand its potential as a cancer treatment. Additionally, the development of new PKC inhibitors based on the structure of 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene could lead to the discovery of more effective cancer treatments.
Métodos De Síntesis
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene can be synthesized using a multi-step process starting with the reaction of 4-chlorobenzaldehyde and furfural to form 5-(4-chlorophenyl)-2-furfural. This intermediate is then reacted with 4-methylpiperazine to form 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene. The purity of 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene can be increased through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene has been studied for its potential use in cancer research, as PKC is known to be involved in the development and progression of many types of cancer. 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied in clinical trials for the treatment of various types of cancer.
Propiedades
IUPAC Name |
1-[[5-(4-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-18-8-10-19(11-9-18)12-15-6-7-16(20-15)13-2-4-14(17)5-3-13/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVLIEXZVXLFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5420051 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromophenoxy)acetyl]pyrrolidine](/img/structure/B5783132.png)



![3-ethoxy-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5783164.png)


![3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide](/img/structure/B5783193.png)
![5-(5-chloro-2-thienyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5783195.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}butanamide](/img/structure/B5783200.png)

![3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5783228.png)
![methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5783232.png)
![3-[(4-bromobenzylidene)amino]-2-butyl-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5783239.png)